Product packaging for H-Glu-Thr-Tyr-OH(Cat. No.:CAS No. 110642-78-9)

H-Glu-Thr-Tyr-OH

Cat. No.: B561526
CAS No.: 110642-78-9
M. Wt: 411.411
InChI Key: VHPVBPCCWVDGJL-IRIUXVKKSA-N
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Description

Significance of Oligopeptides in Biochemical Investigations

Oligopeptides, which are short chains of amino acids typically comprising 2 to 20 residues, are of paramount importance in a multitude of biological processes. Their diverse functions make them a focal point of biochemical research. They can act as hormones, neurotransmitters, and enzyme modulators, playing critical roles in cell signaling and metabolic regulation. medchemexpress.comnih.gov For instance, oligopeptides like oxytocin (B344502) and vasopressin are crucial hormones that regulate various physiological processes. nih.gov Furthermore, some oligopeptides possess antimicrobial properties, contributing to the innate immune response. medchemexpress.com The relatively small size of oligopeptides allows for easier synthesis and modification compared to larger proteins, making them valuable tools in drug development, diagnostics, and various biotechnological applications. chemimpex.com Their ability to penetrate biological membranes and interact with specific cellular targets underscores their therapeutic potential. chemimpex.com

Structural Framework of H-Glu-Thr-Tyr-OH as a Tripeptide Model

This compound is a tripeptide, meaning it is formed from three amino acids—glutamic acid (Glu), threonine (Thr), and tyrosine (Tyr)—linked by two peptide bonds. The function of a peptide is intrinsically linked to its constituent amino acids and their specific sequence. examine.com The structure of this tripeptide is characterized by the N-terminal glutamic acid, a central threonine residue, and a C-terminal tyrosine.

Glutamic Acid (Glu): This amino acid has an acidic side chain, which is negatively charged at physiological pH. This charge can participate in electrostatic interactions.

Threonine (Thr): Threonine is a polar, uncharged amino acid with a hydroxyl group in its side chain. This hydroxyl group can form hydrogen bonds, which are vital for stabilizing specific peptide conformations.

Tyrosine (Tyr): Tyrosine possesses a large, aromatic side chain with a hydroxyl group. This aromatic ring can engage in hydrophobic and stacking interactions, while the hydroxyl group can also form hydrogen bonds. jumedicine.com

The combination of these residues provides this compound with a distinct set of physicochemical properties, making it a useful model for studying peptide folding, stability, and molecular recognition. The rigidity and flexibility of tripeptides can be influenced by the constituent amino acids, with residues like serine and threonine potentially contributing to structural non-rigidity. nih.gov

Table 1: Physicochemical Properties of Constituent Amino Acids

Amino Acid3-Letter Code1-Letter CodeSide Chain Property
Glutamic AcidGluEAcidic, Polar
ThreonineThrTPolar, Uncharged
TyrosineTyrYAromatic, Polar

Overview of Research Trajectories for Peptide Systems

Research involving peptide systems like this compound generally follows several key trajectories. A primary area of investigation is the synthesis and structural characterization of novel peptide sequences. Understanding the three-dimensional structure of a peptide is fundamental to elucidating its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed for this purpose.

Another significant research avenue is the exploration of the biological functions of peptides. This can involve screening peptide libraries for specific activities, such as enzyme inhibition or receptor binding. For example, studies have investigated the antioxidant properties of tyrosine-containing dipeptides. nih.govresearchgate.net The position of tyrosine within a peptide can significantly influence its antioxidant capacity. nih.gov

Furthermore, the development of peptide-based therapeutics is a major focus of modern biochemical research. Peptides are being investigated for their potential in treating a wide range of diseases due to their high specificity and potency. The dipeptide H-Glu-Tyr-OH, for instance, has been studied for its potential role in neurological contexts and as an antioxidant. chemimpex.com While specific research on this compound is not extensively documented, its constituent amino acids are subjects of significant study. Tyrosine, for example, is a precursor to important neurotransmitters and has been investigated for its effects on cognitive performance under stress. examine.comnih.gov

Table 2: Research Focus Areas for Peptide Systems

Research AreaKey MethodologiesPotential Applications
Synthesis and Structural AnalysisSolid-phase peptide synthesis, NMR, Mass SpectrometryDevelopment of novel biomaterials and research tools
Functional CharacterizationEnzyme assays, Receptor binding studies, Cell-based assaysDiscovery of new therapeutic targets and diagnostic markers
Therapeutic DevelopmentPeptide design and modification, Preclinical and clinical trialsCreation of new drugs for various diseases

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N3O8 B561526 H-Glu-Thr-Tyr-OH CAS No. 110642-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-amino-5-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O8/c1-9(22)15(21-16(26)12(19)6-7-14(24)25)17(27)20-13(18(28)29)8-10-2-4-11(23)5-3-10/h2-5,9,12-13,15,22-23H,6-8,19H2,1H3,(H,20,27)(H,21,26)(H,24,25)(H,28,29)/t9-,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPVBPCCWVDGJL-IRIUXVKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Synthesis and Derivatization Strategies for H Glu Thr Tyr Oh

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for constructing peptides, offering advantages in terms of ease of purification and automation. The Fmoc (9-fluorenylmethyloxycarbonyl) / tBu (tert-butyl) strategy is the most widely employed orthogonal protection scheme in modern SPPS. This approach involves attaching the C-terminal amino acid to an insoluble solid support (resin), followed by iterative cycles of N-terminal deprotection, amino acid coupling, and washing.

Optimization of Coupling Efficiencies for Glutamic Acid, Threonine, and Tyrosine Residues

The successful synthesis of H-Glu-Thr-Tyr-OH relies on efficient coupling of each amino acid residue. Glutamic acid (Glu), threonine (Thr), and tyrosine (Tyr) present specific challenges due to their side chains. Glutamic acid's side-chain carboxyl group and threonine and tyrosine's hydroxyl groups require appropriate protection to prevent undesired side reactions during coupling and deprotection steps. The choice of coupling reagents and reaction conditions significantly influences the efficiency of peptide bond formation.

Commonly used coupling reagents include carbodiimides (e.g., DIC, EDC) often in combination with additives like HOBt (hydroxybenzotriazole) or HOAt (hydroxyazabenzotriazole), and phosphonium (B103445) or aminium-based reagents such as HBTU, HATU, and PyBOP. These reagents activate the carboxyl group of the incoming amino acid, facilitating nucleophilic attack by the free amine of the growing peptide chain on the resin.

Table 1: Coupling Reagents and Typical Efficiency in Fmoc-SPPS

Coupling Reagent SystemTypical Coupling Efficiency (%)Notes on Application for Glu, Thr, Tyr
HBTU/HOBt/DIEA 95-99Widely used, effective for most couplings. DIEA (Diisopropylethylamine) is used as a base.
HATU/HOAt/DIEA 98-99+Highly efficient, particularly for sterically hindered or aggregation-prone sequences, which can benefit coupling of Thr and Tyr.
DIC/HOBt 90-97Carbodiimide-based, cost-effective. Good for minimizing racemization, especially when base-free conditions are desired.
PyBOP/HOBt/DIEA 95-98Phosphonium-based, effective for challenging couplings.

Optimizing coupling efficiency for Glu, Thr, and Tyr involves careful selection of protecting groups and coupling reagents, as well as considering factors like solvent choice and reaction time. For instance, the presence of bulky protecting groups on the side chains of these amino acids can sometimes slow down coupling, making highly active reagents like HATU advantageous.

Selection and Application of N-terminal and Side-chain Protecting Groups

The Fmoc/tBu strategy is the standard for SPPS due to its orthogonal nature. The Fmoc group protects the α-amino terminus and is base-labile, typically removed by treatment with 20% piperidine (B6355638) in DMF. The tert-butyl (tBu) group is used for side-chain protection and is acid-labile, removed by treatment with trifluoroacetic acid (TFA) during the final cleavage step.

For the synthesis of this compound, the following side-chain protecting groups are typically employed:

Glutamic Acid (Glu): The side-chain carboxyl group is usually protected as a tert-butyl ester (OtBu). This prevents its participation in peptide bond formation or side reactions during deprotection.

Threonine (Thr): The side-chain hydroxyl group is protected as a tert-butyl ether (tBu). This prevents O-acylation and potential β-elimination side reactions.

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is protected as a tert-butyl ether (tBu). This protects the phenol (B47542) from oxidation and unwanted electrophilic substitution.

Table 2: Common Protecting Groups for Fmoc-SPPS

Amino AcidSide Chain Functional GroupCommon Protecting GroupCleavage ConditionsRationale for Use
Glutamic Acid (Glu)Carboxyl (-COOH)OtBu (tert-butyl ester)TFA (acid-labile)Prevents side reactions of the carboxyl group during coupling and deprotection.
Threonine (Thr)Hydroxyl (-OH)tBu (tert-butyl ether)TFA (acid-labile)Prevents O-acylation and potential β-elimination.
Tyrosine (Tyr)Phenolic Hydroxyl (-OH)tBu (tert-butyl ether)TFA (acid-labile)Protects the phenol from oxidation and electrophilic attack.

These protecting groups are stable under the basic conditions used for Fmoc removal but are efficiently cleaved by TFA during the final resin cleavage and deprotection step, yielding the free peptide.

Strategies for Mitigating Peptide Aggregation During Synthesis

Peptide aggregation, often driven by the formation of β-sheet structures, is a common challenge in SPPS, leading to reduced coupling efficiency, incomplete deprotection, and lower yields. Peptides containing hydrophobic stretches or specific sequences are particularly prone to aggregation. For this compound, while it is a short peptide, understanding these strategies is crucial for optimizing synthesis.

Key strategies to mitigate aggregation include:

Solvent Optimization: Using polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the peptide-resin complex and reduce aggregation sigmaaldrich.comnih.govspringernature.com.

Resin Selection: Employing resins with higher swelling capabilities or lower substitution levels can also be beneficial. PEG-based resins (e.g., NovaPEG, PEGA) are known to enhance solvation sigmaaldrich.com.

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (e.g., derived from serine or threonine) into the peptide sequence introduces a kink in the backbone, disrupting secondary structure formation and improving solubility. These are typically removed during final cleavage chempep.compeptide.combachem.comsigmaaldrich.commerckmillipore.comwikipedia.org.

Backbone Protection: The use of backbone protecting groups like Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) can also prevent interchain hydrogen bonding and aggregation peptide.comsigmaaldrich.com.

Extended Reaction Times and Double Coupling: For difficult sequences, increasing coupling times or performing double couplings can ensure more complete reaction.

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant for many peptide syntheses, solution-phase peptide synthesis (LPPS) remains a viable and often preferred method for short peptides, including dipeptides and tripeptides like this compound. In LPPS, all reactants are in solution, allowing for homogeneous reaction conditions.

LPPS offers several advantages:

Scalability: It can be more readily scaled up for industrial production compared to SPPS, especially for very large batches americanpeptidesociety.org.

Purification: Intermediates can be purified by standard techniques like chromatography or crystallization, potentially leading to higher purity products creative-peptides.comcreative-peptides.com.

Reaction Rates: Homogeneous reaction conditions can lead to faster reaction rates creative-peptides.com.

However, LPPS requires more meticulous planning regarding protecting group strategies and purification steps, as there is no solid support to facilitate washing away excess reagents americanpeptidesociety.orgbachem.combachem.com. For tripeptides, stepwise coupling of protected amino acids or coupling of pre-formed dipeptide fragments can be employed. The choice of protecting groups and coupling reagents is critical to ensure efficient bond formation and minimize epimerization.

Targeted Post-Synthetic Modifications and Functionalization

Peptides can be chemically modified after synthesis to tailor their properties for specific applications, such as improving stability, altering solubility, or introducing labels for detection. The side chains of Glu, Thr, and Tyr in this compound offer multiple sites for such modifications.

Site-Specific Chemical Derivatization of this compound

The three amino acid residues in this compound each possess functional groups in their side chains that can be selectively modified.

Glutamic Acid (Glu): The side-chain carboxyl group (-COOH) can undergo esterification or amidation. Esterification (e.g., with methanol (B129727) or ethanol) can increase lipophilicity, potentially aiding membrane permeability or serving as a prodrug strategy. Amidation can alter the charge state and introduce new functionalities.

Threonine (Thr): The side-chain hydroxyl group (-OH) is amenable to O-alkylation, phosphorylation, or esterification. Phosphorylation is a common post-translational modification and can be introduced synthetically to study signaling pathways. O-alkylation or esterification can modify polarity or introduce functional handles.

Tyrosine (Tyr): The phenolic hydroxyl group and the aromatic ring of tyrosine are highly reactive and offer numerous modification possibilities.

O-Alkylation/Phosphorylation: Similar to threonine, the phenolic hydroxyl can be alkylated or phosphorylated.

PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can significantly enhance water solubility and prolong the in vivo half-life of peptides.

Aromatic Ring Modifications: The aromatic ring can be selectively iodinated or nitrated using appropriate electrophilic reagents. These modifications can serve as labels for detection or alter the electronic properties of the peptide. Oxidation of the tyrosine residue can lead to various products, including cleavage or cross-linking rsc.orgaip.org.

Table 3: Site-Specific Derivatization of this compound Residues

Amino AcidSide Chain Functional GroupPotential ModificationsExample Reagents/ConditionsPrimary Purpose
Glutamic Acid (Glu) Carboxyl (-COOH)EsterificationAlkyl halides (e.g., MeI, EtBr) + base; Acid catalysisIncrease lipophilicity, prodrug formation
AmidationAmines + coupling agents (e.g., HATU)Alter charge, introduce new functionalities
Threonine (Thr) Hydroxyl (-OH)O-AlkylationAlkyl halides + baseModify polarity, introduce functional handles
PhosphorylationPOCl₃, phosphoramiditesIntroduce phosphate (B84403) for signaling studies
EsterificationActivated carboxylic acidsProdrug formation
Tyrosine (Tyr) Phenolic Hydroxyl (-OH)O-AlkylationAlkyl halides + baseModify polarity, introduce functional handles
PhosphorylationPOCl₃, phosphoramiditesIntroduce phosphate for signaling studies
PEGylationActivated PEG derivativesImprove solubility, increase half-life
Aromatic RingIodinationI₂, NIS (N-iodosuccinimide)Introduce label, alter electronic properties
NitrationHNO₃/H₂SO₄Introduce nitro group, alter electronic properties
OxidationVarious oxidants (e.g., tyrosinase, Dess-Martin periodinane)Can lead to cleavage or cross-linking

These modifications can be performed either on-resin during SPPS or after the peptide has been cleaved from the resin and purified, depending on the stability of the modification and the reagents involved.

Compound List:

this compound

Molecular and Enzymatic Mechanisms of H Glu Thr Tyr Oh Function

H-Glu-Thr-Tyr-OH as a Substrate in Enzymatic Reactions

This compound can theoretically serve as a substrate for various enzymes, particularly peptidases and proteases, which catalyze the hydrolysis of peptide bonds. The susceptibility of the peptide bonds between Glu-Thr and Thr-Tyr to enzymatic cleavage would be determined by the specificity of the acting enzyme.

The binding of this compound to an enzyme's active site is governed by the principles of molecular recognition, where the specific arrangement of amino acid residues in the binding pocket accommodates the substrate.

Recognition of the Glutamic Acid Residue: The negatively charged carboxyl group of the glutamic acid side chain can form ionic bonds or hydrogen bonds with positively charged or polar residues, such as arginine or lysine, within the enzyme's S1' or S2' subsite (depending on the cleavage direction). Enzymes like endoproteinase Glu-C, for instance, specifically cleave at the C-terminal side of glutamic acid residues. unc.edupeakproteins.com

Recognition of the Threonine Residue: The hydroxyl group of the threonine side chain can participate in hydrogen bonding with appropriate residues in the enzyme's active site. wikipedia.org Threonine proteases utilize the secondary alcohol of a threonine residue as a catalytic nucleophile. wikipedia.org The presence of threonine can influence the conformation of the peptide backbone, which may be a recognition factor for certain enzymes.

Recognition of the Tyrosine Residue: The bulky, aromatic side chain of tyrosine can fit into hydrophobic pockets within the enzyme's active site. The hydroxyl group of tyrosine can also form hydrogen bonds, contributing to binding affinity. Chymotrypsin, for example, preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like tyrosine. unc.edu

The individual amino acid residues of this compound can participate in the catalytic mechanism of an enzyme once the peptide is bound.

Glutamic Acid: The carboxylate side chain of glutamic acid can act as a general base or a general acid during catalysis. nih.govyoutube.com In some enzymatic reactions, a glutamic acid residue in the active site deprotonates a water molecule to generate a nucleophilic hydroxide (B78521) ion for hydrolysis.

Threonine: The hydroxyl group of threonine can act as a nucleophile, directly attacking the carbonyl carbon of the peptide bond. wikipedia.org This is a key feature of threonine proteases. aatbio.com In other enzymes, the threonine hydroxyl group may help to stabilize transition states through hydrogen bonding.

Tyrosine: The phenolic hydroxyl group of tyrosine can act as a proton donor or acceptor in catalysis. creative-proteomics.com It can also be a target for phosphorylation by kinases, a common mechanism for regulating enzyme activity. The aromatic ring can engage in stacking interactions with other aromatic residues in the active site, contributing to substrate positioning.

The specific catalytic mechanism would depend on the class of enzyme acting on the tripeptide. For instance, a serine protease would utilize a catalytic triad (B1167595) (typically Ser-His-Asp) to hydrolyze the peptide bond, while a metalloprotease would employ a metal ion to activate a water molecule. wikipedia.org

The efficiency with which an enzyme can hydrolyze this compound can be quantified by its kinetic parameters, primarily the Michaelis constant (Kм) and the catalytic constant (kcat). ucl.ac.uk Kм represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. ucl.ac.uk kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Kм is a measure of the enzyme's catalytic efficiency. nih.gov

EnzymeSubstrateKм (mM)kcat (s⁻¹)kcat/Kм (M⁻¹s⁻¹)
Hypothetical Peptidase AThis compound0.51020,000
Hypothetical Peptidase BThis compound1.254,167

This table presents hypothetical data for illustrative purposes and is not based on experimental results for this compound.

Molecular Interactions with Biological Macromolecules

Beyond enzymatic substrates, this compound has the potential to interact with other biological macromolecules, such as receptors, transporters, and antibodies.

The binding of this compound to a receptor would be mediated by a combination of intermolecular forces, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

Glutamic Acid: The negative charge of the glutamic acid side chain would favor interactions with positively charged residues (e.g., Arginine, Lysine) in a receptor's binding pocket. nih.gov

Threonine: The polar hydroxyl group of threonine can form hydrogen bonds with polar residues or the peptide backbone of the receptor. oup.com

Tyrosine: The aromatic ring of tyrosine can participate in hydrophobic interactions and pi-stacking with other aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor. The hydroxyl group can also act as a hydrogen bond donor or acceptor.

The collective contribution of these interactions would determine the binding affinity (often quantified by the dissociation constant, Kd) and specificity of this compound for a particular receptor.

ReceptorLigandBinding Affinity (Kd)Key Interacting Residues
Hypothetical Receptor XThis compoundLow micromolar (µM)Arg, Gln, Phe
Hypothetical Receptor YThis compoundHigh nanomolar (nM)Lys, Asn, Trp

This table presents hypothetical data for illustrative purposes and is not based on experimental results for this compound.

The binding of this compound could trigger a variety of conformational changes, including:

Reorientation of Side Chains: The interaction of the peptide's amino acid side chains with the receptor's binding pocket could cause the reorientation of specific residues within the receptor.

Movement of Secondary Structural Elements: The binding event could lead to shifts in alpha-helices or beta-sheets within the receptor, altering its tertiary structure. portlandpress.com

These conformational changes are critical for the transduction of the binding signal into a biological response. The specific nature and extent of the conformational changes would depend on the unique architecture of the receptor and the precise binding mode of this compound.

Post Translational Modifications Ptms of H Glu Thr Tyr Oh and Related Peptide Motifs

Tyrosine Phosphorylation: Synthesis and Functional Significance

Tyrosine phosphorylation, the addition of a phosphate (B84403) group to the hydroxyl moiety of a tyrosine residue, is a pivotal PTM in cellular signaling. rockefeller.edu This reversible modification is catalyzed by tyrosine kinases and revered by protein tyrosine phosphatases, acting as a molecular switch to control a myriad of cellular processes. nih.gov

The enzymatic phosphorylation of the tyrosine residue in the H-Glu-Thr-Tyr-OH peptide is contingent on the substrate specificity of protein tyrosine kinases. These enzymes exhibit a considerable diversity in their recognition motifs, which are the specific amino acid sequences surrounding the target tyrosine. nih.govresearchgate.net Generally, the presence of acidic amino acid residues, such as glutamic acid (Glu), in the vicinity of the tyrosine can be a favorable determinant for phosphorylation by some tyrosine kinases. nih.gov

The Glu-Thr-Tyr motif presents a potential substrate for certain tyrosine kinases. The acidic nature of the N-terminal glutamic acid may contribute to the binding affinity of the peptide to the kinase's active site. A comprehensive analysis of the human tyrosine kinome has revealed diverse preferences for amino acids surrounding the phosphorylation site, indicating that specific kinases could potentially recognize and phosphorylate the tyrosine in this tripeptide. elsevierpure.com The precise identification of the specific tyrosine kinase(s) that can phosphorylate this compound would require experimental screening using various recombinant kinases. Mass spectrometry-based approaches are powerful tools for identifying and quantifying protein tyrosine phosphorylation sites and could be employed to analyze the phosphorylation of this peptide. mtoz-biolabs.comnih.govmtoz-biolabs.com

Table 1: Factors Influencing Enzymatic Tyrosine Phosphorylation of Peptide Motifs

FactorDescriptionPotential Relevance to this compound
Primary Sequence The amino acid sequence surrounding the target tyrosine residue.The N-terminal glutamic acid provides an acidic character which can be a recognition element for some tyrosine kinases.
Secondary/Tertiary Structure The local conformation of the peptide can influence its accessibility and binding to the kinase active site.As a short peptide, this compound is likely flexible, which may facilitate its binding to a kinase.
Kinase Specificity Different tyrosine kinases have distinct substrate preferences.The specific kinase(s) that can phosphorylate this peptide would need to be determined experimentally.

The chemical synthesis of phosphopeptides, including the phosphorylated analogue of this compound, is a well-established methodology, primarily employing solid-phase peptide synthesis (SPPS). sb-peptide.com The most common approach utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which involves the incorporation of a protected phosphotyrosine amino acid derivative during the stepwise assembly of the peptide chain. nih.govnih.gov

Several Fmoc-protected phosphotyrosine building blocks are commercially available, such as Fmoc-Tyr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO₃H₂)-OH. sigmaaldrich.com The synthesis of the phosphotyrosyl analogue of this compound would involve the sequential coupling of Fmoc-protected amino acids to a solid support. The final step involves the cleavage of the peptide from the resin and the removal of all protecting groups to yield the desired phosphopeptide. nih.gov

Table 2: General Steps in the Fmoc-Based Solid-Phase Synthesis of Phosphotyrosyl this compound

StepDescription
1. Resin Preparation An appropriate solid support (e.g., Rink amide resin) is prepared for peptide assembly.
2. Amino Acid Coupling The C-terminal amino acid (Fmoc-Tyr(P)-OH) is coupled to the resin, followed by Fmoc-Thr(tBu)-OH and Fmoc-Glu(OtBu)-OH in a stepwise manner.
3. Deprotection The Fmoc protecting group is removed from the N-terminus of the growing peptide chain after each coupling step.
4. Cleavage and Deprotection The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).
5. Purification and Characterization The crude phosphopeptide is purified by high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational properties of peptides in solution. nih.govnih.gov By analyzing various NMR parameters, it is possible to determine the preferred conformation or ensemble of conformations of both the phosphorylated and non-phosphorylated forms of the peptide. Such studies on short phosphopeptides have revealed that phosphorylation can lead to a more compact structure due to intramolecular interactions involving the phosphate group. nih.gov

The conformational changes induced by tyrosine phosphorylation can have a profound impact on the peptide's ability to interact with other molecules. nih.gov For instance, the phosphorylated tyrosine can serve as a docking site for proteins containing specific phosphotyrosine-binding domains, such as SH2 (Src Homology 2) domains. This interaction is a fundamental mechanism in many signal transduction pathways. nih.gov The phosphorylation of this compound could therefore enable it to engage with a new set of binding partners, thereby altering its biological function.

Threonine Phosphorylation: Research Perspectives

Threonine, another hydroxyl-containing amino acid in the this compound sequence, is also a target for phosphorylation by serine/threonine kinases. The presence of a tyrosine residue adjacent to the threonine (a Thr-Tyr motif) is of particular interest in the context of dual-specificity kinases, which can phosphorylate both threonine and tyrosine residues. mdpi.com

Research into the phosphorylation of Thr-Tyr motifs has revealed intricate regulatory mechanisms. For instance, in the context of Mitogen-Activated Protein Kinases (MAPKs), dual phosphorylation of a TXY (Threonine-X-Tyrosine) motif is often required for full kinase activation. mdpi.com While this compound does not perfectly match this consensus, the proximity of threonine and tyrosine suggests the possibility of sequential or interdependent phosphorylation events.

Further research is warranted to explore the potential for threonine phosphorylation in the this compound peptide. This could involve in vitro kinase assays with a panel of serine/threonine and dual-specificity kinases. Investigating whether tyrosine phosphorylation influences subsequent threonine phosphorylation (or vice versa) would provide valuable insights into the potential for complex regulatory control of this peptide's activity. The chemical synthesis of peptides containing phosphothreonine is also achievable using SPPS with protected phosphothreonine derivatives, enabling detailed structural and functional studies. nih.govnih.gov

Other Oxidative and Modifying PTMs of Tyrosine Residues

Beyond phosphorylation, the tyrosine residue in this compound is susceptible to other modifications, particularly those involving oxidative stress.

Tyrosine nitration is the addition of a nitro group (-NO₂) to one of the ortho positions of the phenolic ring of tyrosine, forming 3-nitrotyrosine (B3424624). This modification is often considered a marker of nitrosative stress, a condition where there is an excess of reactive nitrogen species (RNS). oup.comfrontiersin.org

The primary pathway for tyrosine nitration in biological systems involves peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). nih.govacs.org Peroxynitrite can directly or indirectly, through the formation of other reactive species like nitrogen dioxide (•NO₂), lead to the nitration of tyrosine residues. oup.comacs.org The mechanism often proceeds through a free radical pathway involving the formation of a tyrosyl radical intermediate. oup.com

The consequences of tyrosine nitration in peptides can be significant. The addition of the nitro group increases the acidity of the phenolic hydroxyl group, lowering its pKa. frontiersin.org This can alter the charge and hydrogen bonding capacity of the tyrosine residue. Functionally, tyrosine nitration can impair or alter the biological activity of peptides and proteins. tandfonline.com A critical consequence of tyrosine nitration is its potential to inhibit or block subsequent tyrosine phosphorylation, as the modified tyrosine is no longer a substrate for tyrosine kinases. nih.govnih.gov This can lead to the disruption of critical signaling pathways. frontiersin.orgtandfonline.com In the context of this compound, nitration of the tyrosine residue would likely abolish its ability to be phosphorylated and could significantly alter its biological function.

Table 3: Comparison of Tyrosine Phosphorylation and Nitration

FeatureTyrosine PhosphorylationTyrosine Nitration
Modification Addition of a phosphate group (-PO₃²⁻)Addition of a nitro group (-NO₂)
Enzymatic Control Reversibly catalyzed by kinases and phosphatasesPrimarily a non-enzymatic process mediated by RNS
Functional Role Key signaling mechanism, often acting as a molecular switchGenerally associated with nitrosative stress and can be inhibitory
Impact on Phosphorylation Is the process of phosphorylationCan inhibit subsequent phosphorylation
Reversibility ReversibleGenerally considered irreversible in vivo

Proteolytic Cleavage Specificity at Tyrosine Sites

Proteolytic cleavage is a fundamental post-translational modification that involves the hydrolysis of peptide bonds, leading to the activation, inactivation, or modulation of a protein's function. wikipedia.orgmdpi.com The specificity of this process is dictated by proteases, enzymes that recognize specific amino acid sequences or structural motifs within their substrates. openbiochemistryjournal.com Tyrosine, with its aromatic side chain, serves as a key recognition site for several proteases. The cleavage typically occurs at the C-terminal side of the tyrosine residue. However, the peptide this compound, having tyrosine at its C-terminus, would not be a substrate for such endopeptidases as there is no peptide bond following the tyrosine residue to hydrolyze. Therefore, the discussion of cleavage specificity at tyrosine sites is pertinent to related peptide motifs where tyrosine is located internally within the polypeptide chain.

The susceptibility of a tyrosine residue to proteolytic cleavage is not absolute and is influenced by the surrounding amino acid sequence and, critically, by other post-translational modifications (PTMs) on the tyrosine residue itself or on neighboring residues. rsc.org These modifications can either enhance or inhibit cleavage, providing a sophisticated layer of regulation.

Cleavage by Endogenous and Engineered Proteases

One of the most well-known proteases that cleaves C-terminal to aromatic amino acids is chymotrypsin. wikipedia.orgunc.edu Its specificity is attributed to a hydrophobic pocket in its active site that accommodates large aromatic side chains like those of tyrosine, phenylalanine, and tryptophan. unc.edu The proteasome, a major cellular machinery for protein degradation, also exhibits chymotrypsin-like activity, preferentially cleaving after aromatic residues. nih.gov

The advancement of protein engineering has enabled the development of proteases with novel specificities, particularly for modified tyrosine residues. rsc.org This has been a significant area of research, as no known natural proteases preferentially cleave substrates adjacent to a post-translationally modified amino acid. nih.gov For instance, researchers have successfully engineered variants of the E. coli outer membrane protease OmpT and the bacterial protease subtilisin BPN' to recognize and cleave peptides specifically at modified tyrosine sites.

An engineered OmpT variant, sT4, demonstrates high activity and specificity for sulfotyrosine (sTyr), a tyrosine modification crucial for many protein-protein interactions. nih.govuh.edu This engineered protease exhibits a remarkable preference for sulfotyrosine over phosphotyrosine (pTyr) and unmodified tyrosine. nih.gov Similarly, a variant of subtilisin BPN' has been developed to selectively cleave substrates next to phosphotyrosine residues, a modification central to cellular signaling pathways. nih.gov These engineered enzymes are valuable tools for proteomics research, allowing for the specific detection and analysis of proteins with these important PTMs. rsc.org

Table 1: Specificity of Natural and Engineered Proteases at Tyrosine Sites
ProteaseTypePreferred P1 Residue (Tyrosine-related)Key FindingsReference
ChymotrypsinNatural Serine ProteaseTyrosine (unmodified)Cleaves at the C-terminus of aromatic amino acids due to a hydrophobic specificity pocket. unc.edu
Proteasome (Chymotrypsin-like activity)Natural Protease ComplexTyrosine (unmodified)Degrades proteins by cleaving after aromatic residues, among others. nih.gov
Subtilisin BPN' (Engineered Variant)Engineered Serine ProteasePhosphotyrosine (pTyr)A double mutant (E156R/P129G) showed a >2500-fold switch in selectivity to favor pTyr over the wild-type's preferred substrate. nih.gov
OmpT (Engineered Variant sT4)Engineered Serine ProteaseSulfotyrosine (sTyr)Exhibits >200-fold selectivity for sulfotyrosine over phosphotyrosine and ~10-fold selectivity over unmodified tyrosine. nih.govuh.edu
OmpT (Engineered Variant)Engineered Serine Protease3-NitrotyrosineAn engineered variant was identified to hydrolyze peptides at the C-terminal amide of 3-nitrotyrosine with high specificity. rsc.org

Inhibition of Cleavage by Tyrosine Modification

While some modifications can create novel protease recognition sites, others can inhibit cleavage. A notable example is the nitration of tyrosine to form 3-nitrotyrosine (NO2Y), a modification associated with oxidative stress. Studies on the degradation of nitrated proteins have shown that the proteasome has a reduced capacity to cleave peptide bonds C-terminal to 3-nitrotyrosine residues compared to unmodified tyrosine. nih.govresearchgate.net This decreased cleavage efficiency is not observed with other proteases like proteinase K, indicating a selective inability of the proteasome to readily process nitrotyrosine sites. researchgate.net

The mechanism behind this inhibition is thought to be related to the changes in the tyrosine side chain's properties. The addition of a nitro group lowers the pKa of the phenolic hydroxyl group, resulting in an additional negative charge at physiological pH, and also increases the side chain's volume. nih.gov These alterations likely interfere with the proper recognition and accommodation of the residue within the proteasome's active site, contributing to the accumulation of nitrated proteins in cells under conditions of oxidative stress. researchgate.net

Table 2: Effect of Tyrosine Nitration on Proteolytic Cleavage
ProteaseSubstrateEffect on Cleavage at Tyrosine SiteProposed MechanismReference
20S ProteasomeNitrated Cytochrome cSignificantly decreased cleavage C-terminal to 3-nitrotyrosine compared to unmodified tyrosine.Alterations in side chain charge, volume, and hydrophobicity due to the nitro group may hinder recognition by the proteasome's active site. nih.govresearchgate.net
Proteinase KNitrated Peptide SubstratesNo significant difference in cleavage rates between nitrated and unmodified tyrosine-containing substrates.Proteinase K has broader specificity and is less sensitive to the modification compared to the proteasome. researchgate.net

Advanced Analytical Methodologies for H Glu Thr Tyr Oh Characterization

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating H-Glu-Thr-Tyr-OH from synthesis byproducts, impurities, or degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for peptide purity analysis creative-proteomics.commtoz-biolabs.combiocompare.comrenyi.hu. This method separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18-bonded silica) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA) creative-proteomics.comrenyi.humtoz-biolabs.com. The peptide bond absorbs UV light strongly at 220 nm, making this a common detection wavelength creative-proteomics.com. Tyrosine, present in this compound, also has an aromatic ring that absorbs UV light around 275 nm, which can be used as a reference detection wavelength creative-proteomics.com. A pure peptide sample will ideally yield a single, sharp peak in the chromatogram, while the presence of multiple peaks indicates impurities creative-proteomics.commtoz-biolabs.com. Purity is typically calculated as the percentage of the main peak area relative to the total peak area mtoz-biolabs.com.

Table 1: Typical RP-HPLC Parameters for Peptide Analysis

ParameterSpecificationRationale
Column Type C18 Reversed-Phase Column (e.g., 4.6 mm ID x 250 mm length, 5 µm particle size)Separates based on hydrophobicity; C18 offers good retention for peptides.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Polar solvent, TFA acts as an ion-pairing agent to improve peak shape and retention.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic solvent, increasing concentration elutes more hydrophobic peptides.
Gradient Elution Gradual increase of Mobile Phase B (e.g., 5% to 65% over 120 min)Allows separation of peptides with varying hydrophobicities.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical RP-HPLC.
Detection UV detector at 214 nm (peptide bond) and/or 275 nm (Tyrosine side chain)Detects peptide bond absorption and aromatic residues for sensitive detection.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity of the mobile phase.

For more challenging separations, such as identifying low-abundance peptides or resolving closely related peptide variants, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC chromatographytoday.comhplc.euchromatographyonline.comresearchgate.net. UHPLC utilizes smaller particle sizes (e.g., sub-2 µm) and higher operating pressures, leading to faster separations, sharper peaks, and increased resolution chromatographytoday.comhplc.eu. This enhanced performance is crucial for analyzing complex peptide mixtures or for achieving higher throughput chromatographytoday.com. Two-dimensional liquid chromatography (2D-LC) can also be employed to further increase separation power by combining orthogonal separation mechanisms mdpi.com.

Mass Spectrometry (MS) for Sequence Verification and Structural Elucidation

Mass spectrometry (MS) and its tandem variant (MS/MS) are indispensable for confirming the amino acid sequence and providing detailed structural information about this compound.

Tandem mass spectrometry (MS/MS) involves fragmenting a selected peptide ion (precursor ion) and analyzing the resulting fragment ions longdom.orgcreative-proteomics.comwikipedia.orgjove.comuwaterloo.calibretexts.org. This fragmentation, typically achieved through Collision-Induced Dissociation (CID), breaks the peptide bonds, generating characteristic fragment ions (e.g., b-ions and y-ions) creative-proteomics.comwikipedia.orgjove.com. The sequence of these fragment ions directly reveals the amino acid sequence of the peptide creative-proteomics.comwikipedia.orgjove.comlibretexts.orgnih.gov.

For this compound, the expected precursor ion mass (protonated molecule, [M+H]+) is approximately 448.19 Da. Upon fragmentation, characteristic fragment ions would be observed. For instance, a y1 ion (loss of Glu and Thr) would correspond to the mass of Tyrosine-OH (approx. 199.20 Da), and a b2 ion (H-Glu-Thr) would correspond to the mass of Glutamic acid-Threonine (approx. 268.13 Da). Analyzing the series of b- and y-ions allows for the de novo sequencing or confirmation of the sequence this compound creative-proteomics.comwikipedia.orglibretexts.orgnih.gov.

Table 2: Expected MS/MS Fragment Ions for this compound

Fragment TypeAmino Acid SequenceExpected m/z (Protonated)Mass Difference (Da)
Precursor This compound448.19-
b1 H-Glu149.06148.05 (Glu)
b2 H-Glu-Thr268.13119.07 (Thr)
b3 H-Glu-Thr-Tyr449.20181.07 (Tyr)
y1 Tyr-OH199.20181.19 (Tyr)
y2 Thr-Tyr-OH318.15119.06 (Thr)

Note: Exact masses may vary slightly based on isotopic composition and fragmentation conditions.

Derivatization can be employed to enhance the detectability or facilitate the quantification of peptides by mass spectrometry labome.comresearchgate.netacs.orgshimadzu-webapp.eu. For instance, derivatization can introduce a permanent charge to improve ionization efficiency, especially for peptides with poor ionization properties researchgate.netshimadzu-webapp.eu. Reagents like phenyl isocyanate (PIC) can react with the N-terminal amine, enabling quantitative analysis via MS/MS through isotopic labeling (e.g., d0- vs. d5-PIC) acs.org. Other strategies involve labeling with quaternary ammonium (B1175870) salts to introduce a fixed positive charge, enhancing sensitivity for trace analysis researchgate.netshimadzu-webapp.eu. These methods are crucial for sensitive qualitative identification and precise quantitative measurements in complex biological matrices.

Spectroscopic Techniques for Conformational and Interaction Studies

Spectroscopic methods provide insights into the three-dimensional structure and conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the detailed 3D structure of peptides in solution uzh.chnmims.eduspectralservice.dereddit.com. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can assign resonances to specific amino acids and establish inter-proton distances, which are then used to calculate a structural model uzh.chnmims.edureddit.com. NMR can also provide information on peptide dynamics and interactions with other molecules uzh.chspectralservice.de. For a tripeptide like this compound, standard 2D NMR experiments such as COSY, TOCSY, and NOESY are typically employed for resonance assignment and structure elucidation uzh.chyoutube.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides, such as alpha-helices, beta-sheets, and random coils nih.govamericanpeptidesociety.orgcreative-proteomics.comunits.it. Alpha-helices typically show negative bands at 208 nm and 222 nm, while beta-sheets exhibit a negative band around 217 nm and a positive band near 195 nm americanpeptidesociety.orgunits.it. Random coils have a broad negative band below 200 nm americanpeptidesociety.orgunits.it. CD is invaluable for monitoring conformational changes in response to environmental factors (pH, temperature) or ligand binding, and for assessing peptide stability nih.govamericanpeptidesociety.orgcreative-proteomics.com.

Table 3: Characteristic CD Spectra for Peptide Secondary Structures

Secondary StructureCharacteristic CD Bands (nm)
α-Helix Negative minima at ~208 nm and ~222 nm; Positive maximum at ~190-195 nm
β-Sheet Negative minimum at ~217 nm; Positive maximum at ~195-197 nm
Random Coil Broad negative band below ~200 nm

By combining data from these advanced analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring its identity, purity, and structural integrity for research and potential applications.

Compound List:

this compound

Theoretical and Computational Studies of H Glu Thr Tyr Oh

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of molecules. These methods allow for the computation of molecular orbitals, electron density distribution, and energy landscapes, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By solving the Schrödinger equation in terms of electron density, DFT offers a computationally tractable approach to determine properties such as molecular orbital energies, atomic charges, and bond orders ajol.infounimib.itresearchgate.net.

Studies employing DFT have investigated the interactions of individual amino acids, including glutamic acid (Glu), threonine (Thr), and tyrosine (Tyr), with various chemical species, such as metal clusters. These investigations utilize DFT functionals like M06-2X to optimize molecular geometries and calculate binding energies (e.g., Gibbs free energy, ΔG), revealing how different amino acid side chains and backbone structures interact with their environment researchgate.netacs.org. For instance, the binding affinities of amino acids to gold clusters are influenced by specific functional groups, including hydroxyls, carboxyls, and aromatic rings, which are present in Thr and Tyr, and Glu, respectively researchgate.netacs.org.

Furthermore, DFT calculations on dipeptides, such as Val-Trp, have provided detailed electronic property analyses, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies ajol.info. These frontier molecular orbitals are paramount for predicting a molecule's reactivity, charge transfer capabilities, and spectroscopic properties. Applying similar DFT methodologies to H-Glu-Thr-Tyr-OH would yield crucial data on its electronic distribution and potential reaction sites.

Data Table 1: Representative DFT-Derived Properties of Amino Acids and Dipeptides

Amino Acid / DipeptideProperty / InteractionComputational MethodValue (Representative)Source
Glutamic Acid (Glu)Binding Gibbs Free Energy (ΔG) with Au₃ (aq)DFT (M06-2X)-1.9 kcal/mol acs.org
Threonine (Thr)Binding Gibbs Free Energy (ΔG) with Au₃ (aq)DFT (M06-2X)-1.5 kcal/mol acs.org
Tyrosine (Tyr)Binding Gibbs Free Energy (ΔG) with Au₃ (aq)DFT (M06-2X)-1.6 kcal/mol acs.org
Val-Trp DipeptideHOMO EnergyDFT/B3LYP-7.68 eV ajol.info
Val-Trp DipeptideLUMO EnergyDFT/B3LYP-1.41 eV ajol.info

Computational Studies of Proton Transfer and Redox Processes

Amino acid residues play critical roles in facilitating proton transfer and redox reactions within biological systems. Residues like Glu, Thr, and Tyr are particularly relevant due to their functional groups: the carboxyl group of Glu, the hydroxyl group of Thr, and the phenolic hydroxyl group of Tyr. Computational methods, including QM/MM and MD simulations, are instrumental in elucidating these processes.

Studies have indicated that Glu residues can act as proton acceptors or donors, participating in proton transfer chains via mechanisms like the Grotthuss mechanism nih.govpnas.orgresearchgate.net. When protonated, Glu can form stable hydrogen bonds, contributing to proton shuttling within protein environments nih.gov. Thr residues, while possessing a hydroxyl group capable of hydrogen bonding, typically stabilize water networks rather than directly participating in proton transfer pnas.org. Tyrosine residues, with their phenolic hydroxyl groups, are known to be involved in redox processes, acting as electron donors and undergoing deprotonation, often with assistance from neighboring residues rsc.org.

QM/MM simulations have provided detailed insights into proton transfer events, showing that protons can diffuse rapidly through water chains, with timescales on the order of picoseconds pnas.org. The ability of these residues to modulate their protonation states and engage in hydrogen bonding is fundamental to their roles in proton relay systems and maintaining electrochemical gradients researchgate.net.

Data Table 2: Computational Insights into Proton Transfer Mechanisms Involving Key Amino Acids

Residue TypePrimary Role in Proton TransferComputational Method(s)Key ObservationSource
Glutamic Acid (Glu)Proton acceptor/donor, shuttlingQM/MM, MDForms stable H-bonds when protonated; facilitates Grotthuss transfer nih.govpnas.orgresearchgate.net
Threonine (Thr)Stabilizes water chainsQM/MM, MDHydroxyl group aids H-bonding; indirect role in proton transfer pnas.org
Tyrosine (Tyr)Electron donor, deprotonationQM/MMActs as an electron donor; deprotonation can be assisted by adjacent residues rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of peptides, including their flexibility, conformational ensembles, and interactions with the surrounding solvent. These simulations provide a time-dependent atomic-level view of molecular motion.

Investigation of Peptide Flexibility and Solvent Interactions

MD simulations are essential for characterizing the conformational landscape of peptides, revealing how they adapt their structures in response to solvent interactions. Studies have shown that solvent molecules, particularly water, play a significant role in stabilizing peptide conformations and influencing their flexibility mdpi.comchemrxiv.org. By simulating the peptide in an explicit solvent environment, researchers can capture the intricate interplay between the peptide and its surroundings, including hydrogen bonding and electrostatic interactions mdpi.com.

Data Table 3: MD Simulation Findings on Peptide Flexibility and Solvent Interactions

Peptide/System StudiedSimulation TimeKey Findings on Flexibility/ConformationSolvent Interaction AspectSource
Glycine-backbone peptides (incl. Thr, Tyr)>1 μs per ensembleChanges in local backbone dynamics and conformational propensities upon phosphorylationInfluence of phosphorylation on conformational states nih.gov
General PeptidesNanoseconds to microsecondsMapping conformational landscapes, sampling ensemblesRole of aqueous solvent in stabilizing conformations mdpi.comchemrxiv.org
Val-Trp DipeptideNot specifiedOptimization of extended and folded structuresNot specified ajol.info

Simulation of Peptide-Receptor Binding and Molecular Recognition

The process of molecular recognition, where peptides bind to specific receptors, is a fundamental aspect of biological signaling and function. MD simulations, often coupled with molecular docking, are indispensable for studying these interactions, predicting binding affinities, and understanding the structural basis of recognition researchgate.netnih.govacs.org.

These computational methods allow researchers to model how peptides like this compound might interact with target proteins. By simulating the peptide-receptor complex, one can analyze the nature of binding interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces formed between the peptide's amino acid residues and the receptor's binding site nih.govmsu.edumdpi.com. For instance, studies on peptide-based receptor agonists have used MD and MM/GBSA calculations to determine binding free energies, which are critical indicators of binding strength nih.gov.

The flexibility of the peptide is a key determinant in successful molecular recognition, enabling it to adapt its conformation to optimize interactions within the receptor's binding pocket chemrxiv.orgnih.gov. Residues such as Tyr and Thr, with their hydroxyl groups, can form specific hydrogen bonds that are crucial for binding specificity and affinity biorxiv.orgrsc.org. Similarly, charged residues like Glu can engage in electrostatic interactions, further contributing to the recognition process. The quantification of binding affinities, often expressed as equilibrium dissociation constants (Ka) or binding free energies, provides a measure of the strength of these molecular recognition events nih.govrsc.org.

Data Table 4: Representative Data from Peptide-Receptor Binding Simulations

Peptide/Ligand TypeReceptor TypeComputational Method(s)Binding Affinity/Energy (Representative)Key Interactions IdentifiedSource
GLP-1R AgonistsGLP-1 ReceptorDocking, MD, MM/GBSABinding free energy: -50.66 kcal/mol (non-cyclic vs cyclic)Hydrogen bonding, hydrophobic interactions nih.gov
Dipeptides (e.g., Phe-Gly)Cucurbit mdpi.comuril (Q7)ITC, NMRKa: 3.0 × 107 M−1 (for Phe-Gly-OH)N-terminal aromatic interactions rsc.org
Peptide InhibitorsSIRT2Docking, MD, MM/GBSABinding free energy: -59.07 kcal/mol (for Peptide 1)Not specified nih.gov

Modeling of Post-Translational Modifications and Their Structural Impact

Post-translational modifications (PTMs) significantly alter protein function by changing their structure, dynamics, and interactions. Modeling the effects of PTMs on residues like Glu, Thr, and Tyr is essential for a comprehensive understanding of peptide and protein behavior.

Data Table 5: Simulated Impact of Post-Translational Modifications (PTMs) on Peptide Conformation

Amino Acid ResiduePost-Translational ModificationComputational MethodObserved Structural/Dynamic ImpactSource
Threonine (Thr)PhosphorylationMD simulationsDecreased "other" conformational propensity; decreased turn propensity nih.gov
Tyrosine (Tyr)PhosphorylationMD simulationsDecreased "other" conformational propensity; monoanionic Y1p showed slight increase in other propensities nih.gov
Serine (Ser)PhosphorylationMD simulationsDecreased "other" conformational propensity; no effect on turn propensities nih.gov
Glutamic Acid (Glu)General PTMs (e.g., methylation)Computational modelingPotential changes in charge state and electrostatic interactions researchgate.net

Design and Engineering of H Glu Thr Tyr Oh Mimetics and Analogues

Rational Design Principles for Peptide Mimicry

The core objective in designing peptide mimetics is to retain or improve the biological activity of the parent peptide by creating molecules with superior stability, bioavailability, and target affinity nih.govupc.edufrontiersin.orgnih.gov. This process typically begins with a deep understanding of the peptide's interaction with its biological target.

Pharmacophore Identification: A critical first step involves identifying the specific amino acid residues or functional groups, known as pharmacophores, that are essential for the peptide's biological activity nih.govdiva-portal.orgahajournals.orgacs.org. Structure-Activity Relationship (SAR) studies are instrumental in pinpointing these key elements nih.govnih.govdiva-portal.orgcreative-peptides.com.

Conformational Constraint: To enhance stability and binding affinity, strategies are employed to restrict the conformational flexibility of the peptide backbone. This can be achieved through:

Cyclization: Forming cyclic peptides or incorporating lactam bridges can lock the molecule into a specific conformation, reducing the entropic penalty upon target binding nih.govdiva-portal.orgwikipedia.org.

Incorporation of Conformationally Restricted Building Blocks: The use of unnatural amino acids or dipeptide surrogates inherently limits backbone torsion angles, thereby constraining the peptide's three-dimensional structure nih.govupc.edu.

Peptide Bond Isosteres: Replacing the standard peptide (amide) bond with more robust, non-peptide linkages (e.g., esters, heterocycles) significantly increases resistance to enzymatic cleavage and proteolysis nih.govdiva-portal.org.

Scaffold-Based Design: An alternative approach involves developing a hypothesis for the peptide's bioactive conformation and then displaying the identified pharmacophoric elements on a non-peptide scaffold upc.edunih.govamericanpharmaceuticalreview.com. This method is particularly valuable for designing inhibitors of protein-protein interactions upc.edu.

Incorporation of Unnatural Amino Acids and Non-Hydrolysable Phosphotyrosine Mimetics

The strategic incorporation of unnatural amino acids (UAAs) and specialized mimetics can profoundly influence the properties of peptide analogues.

Unnatural Amino Acids (UAAs): UAAs are non-proteinogenic amino acids that offer extensive structural diversity and functional versatility sigmaaldrich.comcpcscientific.com. Their inclusion in peptides and peptidomimetics provides several advantages:

Enhanced Stability: UAAs are often not recognized by proteolytic enzymes, thereby increasing the metabolic stability and in vivo half-life of the modified peptide nih.govsigmaaldrich.comcpcscientific.com.

Modulation of Properties: UAAs can alter the peptide's tertiary structure, improve pharmacokinetic parameters such as oral absorption and tissue distribution, and introduce specific conformational constraints sigmaaldrich.comcpcscientific.com.

Functional Roles: They can serve as pharmacologically active components or as robust molecular scaffolds for building complex peptidomimetics sigmaaldrich.comcpcscientific.com. Examples include β-amino acids, N-alkylated derivatives, peptoids, and various substituted amino acids cpcscientific.com.

Non-Hydrolysable Phosphotyrosine (pTyr) Mimetics: Protein tyrosine phosphorylation is a crucial signaling mechanism, and the phosphotyrosine (pTyr) residue is a key recognition motif for many intracellular proteins, such as those containing SH2 and PTB domains rsc.orgnih.govhubrecht.eunih.govresearchgate.net. However, the phosphate (B84403) group on tyrosine is susceptible to enzymatic cleavage by protein tyrosine phosphatases (PTPs), limiting the therapeutic utility of naturally phosphorylated peptides rsc.orghubrecht.eu.

To circumvent this lability, non-hydrolysable pTyr mimetics are synthesized. These compounds are designed to mimic the structure and electronic characteristics of pTyr while resisting enzymatic degradation rsc.orghubrecht.eunih.govresearchgate.net.

Commonly employed strategies involve substituting the phosphate ester oxygen with a methylene (B1212753) unit, as seen in phosphonomethyl phenylalanine (Pmp), or with more electronegative groups like difluoromethyl, as in phosphonodifluoromethyl phenylalanine (F2Pmp) rsc.orghubrecht.eunih.govresearchgate.net. F2Pmp, in particular, has demonstrated superior mimicry of pTyr's electronic properties and acidity, leading to significantly higher inhibitory potency against PTPs compared to Pmp hubrecht.eunih.gov.

These pTyr mimetics are incorporated into peptide templates to generate potent inhibitors of PTPs or to modulate protein-protein interactions that rely on pTyr recognition. Design efforts often focus on introducing molecular diversity around the mimetic to achieve high affinity and selectivity by targeting specific residues within the protein's binding pocket rsc.org.

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Methodologies for SAR Analysis:

Peptide Scanning Techniques: These involve systematic alterations to the parent peptide sequence to probe the role of individual components.

Alanine (B10760859) Scanning: Replacing each amino acid with alanine helps determine its contribution to activity. A significant loss of activity upon substitution indicates the original residue is crucial for target interaction acs.orgnih.gov.

Enantiomeric Scanning: Substituting L-amino acids with their D-enantiomers can improve metabolic stability and influence conformational preferences nih.gov.

Positional Scanning: This involves synthesizing peptides with a fixed core sequence while systematically varying one position with a library of amino acids to identify optimal residues.

N-Substitution and Methylation: Modifications to the N-terminus or backbone nitrogen atoms can alter conformation and enhance stability americanpharmaceuticalreview.comnih.govfrontiersin.org.

Cyclization and Lactam Bridges: The introduction of cyclic constraints at specific positions is a common strategy to rigidify the peptide structure nih.govdiva-portal.orgwikipedia.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR employs statistical models to correlate specific molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with observed biological activity. This allows for the prediction of activity for novel compounds creative-peptides.comcabidigitallibrary.orgnih.govsajeb.orgimist.ma. Both 2D-QSAR and 3D-QSAR approaches are widely utilized cabidigitallibrary.orgnih.govsajeb.org.

Optimization Process: SAR data guides an iterative design cycle, enabling researchers to refine lead compounds by:

Defining minimal active sequences.

Increasing binding affinity and target selectivity.

Improving metabolic stability and bioavailability.

Minimizing off-target interactions.

Hypothetical SAR Data Table

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.